SchisandrinB

Description

Nomenclature and IUPAC Classification

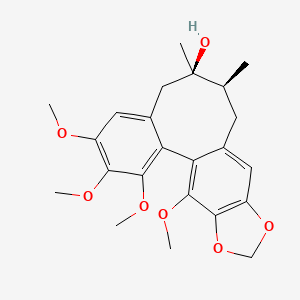

Schisandrin B operates under a comprehensive nomenclature system that reflects both its traditional origins and modern chemical classification standards. The compound is officially registered under the Chemical Abstracts Service number 61281-37-6, which serves as its unique identifier in chemical databases worldwide. The systematic International Union of Pure and Applied Chemistry name for this compound is 3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaene, which precisely describes its complex polycyclic structure and substitution pattern.

The compound exists under numerous synonymous designations that reflect both its chemical structure and biological origins. Primary synonyms include Schizandrin B, which represents an alternative spelling convention, and gamma-schisandrin, which indicates its relationship to other schisandrin compounds. Additional nomenclature variants encompass Wuweizisu B, derived from traditional Chinese medicinal terminology, and gomisin N, which reflects its classification within the broader gomisin family of lignans. The compound is also recognized by the descriptor S(-)-Schisandrin B, which specifies its stereochemical configuration.

Within chemical databases, Schisandrin B is catalogued under PubChem Compound Identifier 108130, providing researchers with a standardized reference for accessing detailed chemical information. The compound belongs to the broader classification of dibenzocyclooctadiene lignans, which represents a specialized subset of natural products characterized by their complex polycyclic architecture and aromatic substitution patterns. This classification places Schisandrin B within the larger family of plant secondary metabolites that exhibit distinctive structural features derived from phenylpropanoid biosynthetic pathways.

Molecular Structure and Stereochemical Configuration

The molecular architecture of Schisandrin B exhibits extraordinary structural complexity that encompasses multiple interconnected ring systems and specific stereochemical arrangements. The compound possesses a molecular formula of C23H28O6, indicating the presence of twenty-three carbon atoms, twenty-eight hydrogen atoms, and six oxygen atoms arranged in a highly organized three-dimensional configuration. The molecular weight is consistently reported as 400.46 to 400.5 grams per mole across multiple authoritative sources.

The structural framework of Schisandrin B centers around a characteristic dibenzocyclooctadiene core, which consists of two benzene rings connected through an eight-membered cyclic bridge. This arrangement creates a unique three-dimensional scaffold that defines the compound's chemical properties and biological interactions. The Simplified Molecular-Input Line-Entry System representation of the structure is documented as CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1C)OC)OC)OC)OC)OCO3, which provides a linear notation for the complete molecular architecture.

The stereochemical configuration of Schisandrin B involves specific three-dimensional arrangements at critical carbon centers within the molecule. The compound contains two defined stereocenters, as indicated by the notation 2/2 in stereochemical databases. These stereocenters are specifically located at positions that influence the overall molecular conformation and contribute to the compound's optical activity. The complete stereochemical descriptor indicates (9R,10S) configuration, which specifies the absolute arrangement of substituents around these chiral centers.

The International Chemical Identifier for Schisandrin B is InChI=1S/C23H28O6/c1-12-7-14-9-16(24-3)20(25-4)22(26-5)18(14)19-15(8-13(12)2)10-17-21(23(19)27-6)29-11-28-17/h9-10,12-13H,7-8,11H2,1-6H3/t12-,13+/m1/s1, which provides a comprehensive description of the molecular connectivity and stereochemistry. The corresponding InChI Key RTZKSTLPRTWFEV-OLZOCXBDSA-N serves as a condensed identifier for database searches and chemical informatics applications.

Physicochemical Properties and Stability Profiles

The physicochemical characteristics of Schisandrin B encompass a comprehensive range of properties that define its behavior under various chemical and environmental conditions. These properties are fundamental to understanding the compound's stability, solubility characteristics, and potential applications in chemical research and development.

The thermal properties of Schisandrin B demonstrate notable stability across a significant temperature range. The compound exhibits a melting point between 100-102°C, indicating a well-defined crystalline structure with regular intermolecular packing arrangements. The predicted boiling point is calculated at 545.0±50.0°C, suggesting substantial thermal stability under standard atmospheric conditions. These thermal characteristics indicate that Schisandrin B maintains structural integrity across a broad temperature spectrum, making it suitable for various analytical and preparative procedures.

Density measurements reveal that Schisandrin B possesses a predicted density of 1.148±0.06 grams per cubic centimeter. This relatively high density reflects the compact molecular packing and the presence of multiple aromatic ring systems within the structure. The refractive index is reported as 1.543, which provides information about the compound's optical properties and molecular polarizability. The flash point is calculated at 220.4±30.0°C, indicating the temperature at which the compound may present volatility concerns under specific conditions.

Solubility characteristics represent critical parameters for understanding the compound's behavior in various solvent systems. Experimental solubility data demonstrate that Schisandrin B exhibits excellent solubility in dimethyl sulfoxide, with a measured solubility of 47 milligrams per milliliter, equivalent to 117.36 millimolar concentration. In ethanol, the compound shows moderate solubility at 13 milligrams per milliliter, corresponding to 32.46 millimolar concentration. The compound demonstrates insolubility in water, which is consistent with its lipophilic character and extensive aromatic substitution pattern.

Additional physicochemical parameters include vapor pressure measurements of 2.22×10⁻¹¹ millimeters of mercury at 25°C, indicating extremely low volatility under standard conditions. The polar surface area is calculated as 55.38 square angstroms, which provides insight into the compound's potential for membrane permeability and molecular interactions. The calculated logarithm of the partition coefficient ranges from 4.4875 to 6.46, depending on the computational method employed, indicating significant lipophilicity.

Storage stability data indicate that Schisandrin B maintains chemical integrity when stored under controlled conditions. The compound requires storage at temperatures between 2-8°C for long-term stability, while shipping can occur at ambient temperature without compromising molecular integrity. The compound appears as a white crystalline powder under standard conditions, with color stability maintained under appropriate storage protocols.

Properties

Molecular Formula |

C23H28O7 |

|---|---|

Molecular Weight |

416.5 g/mol |

IUPAC Name |

(9R,10S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-9-ol |

InChI |

InChI=1S/C23H28O7/c1-12-7-13-8-16-20(30-11-29-16)22(28-6)17(13)18-14(10-23(12,2)24)9-15(25-3)19(26-4)21(18)27-5/h8-9,12,24H,7,10-11H2,1-6H3/t12-,23+/m0/s1 |

InChI Key |

ZWRRJEICIPUPHZ-DAOPMYJZSA-N |

SMILES |

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1(C)O)OC)OC)OC)OC)OCO3 |

Isomeric SMILES |

C[C@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C[C@@]1(C)O)OC)OC)OC)OC)OCO3 |

Canonical SMILES |

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1(C)O)OC)OC)OC)OC)OCO3 |

Synonyms |

5,6,7,8-tetrahydro-1,2,3,12-tetramethoxy-6,7-dimethyl-10,11-methylenedioxy-6-dibenzo(a,c)cyclooctenol gomisin A schisandrol B schizandrol B TJN 101 TJN-101 |

Origin of Product |

United States |

Scientific Research Applications

Non-Alcoholic Fatty Liver Disease (NAFLD)

Recent studies indicate that Schisandrin B may serve as a promising therapeutic agent for NAFLD. A lipidomic investigation revealed that Schisandrin B treatment reduced the expression and activity of fatty acid synthase and decreased hepatic levels of palmitic acid, which is associated with the progression of steatosis to steatohepatitis. Additionally, it activated nuclear factor-erythroid-2-related factor-2, which mitigates the progression of non-alcoholic steatohepatitis-related fibrosis .

Osteoporosis Treatment

Schisandrin B has shown efficacy in inhibiting osteoclastogenesis and protecting against bone loss induced by ovariectomy. In vitro studies demonstrated that Schisandrin B significantly suppressed the formation and function of osteoclasts by inhibiting key inflammatory pathways such as mitogen-activated protein kinase and nuclear factor-κB. Furthermore, it scavenged reactive oxygen species by activating nuclear factor E2 p45-related factor 2 signaling .

Antitumor Properties

The antitumor effects of Schisandrin B have been extensively documented. It induces apoptosis and cell cycle arrest in various cancer cell lines, including lung cancer and cholangiocarcinoma. Mechanistically, Schisandrin B inhibits cyclin D1 and cyclin-dependent kinases (CDK4 and CDK6), promoting the activation of tumor suppressor proteins p21 and p53. These findings suggest its potential as an effective chemotherapeutic agent .

Cardioprotection

Schisandrin B exhibits protective effects against doxorubicin-induced cardiomyopathy by mitigating oxidative damage in cardiac tissues. It reduces lipid peroxidation, inflammation, and DNA damage in cardiomyocytes, thereby improving left ventricular performance after doxorubicin administration. The compound's antioxidative properties are crucial for its cardioprotective effects .

Summary Table of Applications

Case Study 1: Schisandrin B in NAFLD

A study involving high-fat diet-fed mice demonstrated that Schisandrin B treatment led to significant reductions in hepatic fibrosis markers and improved lipid metabolism profiles. This suggests its potential role in managing NAFLD effectively .

Case Study 2: Osteoporosis Management

In a controlled experiment on ovariectomized mice, administration of Schisandrin B resulted in a notable reduction in bone loss compared to untreated controls. The study highlighted the compound's ability to inhibit osteoclast differentiation significantly .

Case Study 3: Cancer Treatment

Research on lung cancer cells revealed that Schisandrin B effectively arrested the cell cycle at the G2/M phase and induced apoptosis through specific molecular pathways. This positions it as a candidate for further development as a cancer therapy .

Case Study 4: Cardiovascular Protection

In a model of doxorubicin-induced cardiotoxicity, Schisandrin B treatment not only preserved cardiac function but also reduced markers of oxidative stress and inflammation, showcasing its protective capabilities against chemotherapy-induced heart damage .

Q & A

Q. What experimental methodologies are recommended for assessing Schisandrin B's antioxidant capacity in vitro?

- Methodological Answer : Use the pyrogallol autoxidation assay to measure superoxide anion radical (O₂•⁻) inhibition and the Fenton reaction system to evaluate hydroxyl radical (OH•) scavenging. Quantify inhibition rates spectrophotometrically, normalize against controls, and ensure triplicate measurements for statistical robustness. Schisandrin B demonstrated 68.74% inhibition of O₂•⁻ and superior OH• scavenging compared to other lignans in these systems . For reproducibility, document reagent concentrations, incubation times, and equipment specifications per journal guidelines .

Q. How should researchers design experiments to isolate Schisandrin B from plant sources?

- Methodological Answer : Employ column chromatography (e.g., silica gel, HPLC) with solvent gradients optimized for lignan separation. Validate purity via NMR, mass spectrometry, and HPLC-DAD. For novel compounds, provide spectral data (¹H/¹³C NMR, HRMS) and compare retention times with authenticated standards. Include detailed protocols for extraction solvents, column parameters, and purity thresholds (e.g., ≥95%) in supplementary materials .

Q. What in vitro models are suitable for studying Schisandrin B's bioavailability and metabolic stability?

- Methodological Answer : Utilize Caco-2 cell monolayers to simulate intestinal absorption and human liver microsomes to assess metabolic stability. Measure apparent permeability (Papp) and half-life (t½) using LC-MS/MS. Include controls for membrane integrity (e.g., Lucifer Yellow exclusion) and enzyme activity (e.g., cytochrome P450 isoforms). Reference prior pharmacokinetic studies to justify sampling intervals and metabolite identification strategies .

Advanced Research Questions

Q. How can researchers investigate Schisandrin B's activation of the Nrf2/ARE pathway in oxidative stress models?

- Methodological Answer : Expose cell lines (e.g., HepG2, RAW264.7) to Schisandrin B under oxidative stress (e.g., H₂O₂ or tBHP induction). Quantify Nrf2 nuclear translocation via immunofluorescence or Western blot. Measure downstream ARE-driven genes (e.g., HO-1, NQO1) using qRT-PCR. Include siRNA-mediated Nrf2 knockdown as a negative control. Address inter-experimental variability by standardizing stressor concentrations and normalization to housekeeping genes .

Q. What strategies resolve contradictions in Schisandrin B's dual pro-oxidant and antioxidant effects?

- Methodological Answer : Conduct dose-response studies to identify threshold concentrations where pro-oxidant effects dominate (e.g., >50 μM in cancer cells). Use cell-type-specific models (e.g., normal vs. cancerous lines) and redox-sensitive probes (e.g., DCFH-DA for ROS, GSH/GSSG assays). Apply systematic review frameworks (e.g., PRISMA) to contextualize findings within existing literature and identify confounding variables (e.g., oxygen tension, assay sensitivity) .

Q. How to evaluate Schisandrin B's synergistic effects with chemotherapeutic agents?

- Methodological Answer : Design combination index (CI) assays using the Chou-Talalay method. Treat cancer cells with Schisandrin B and chemotherapeutics (e.g., doxorubicin) at fixed ratios. Calculate CI values via CompuSyn software; CI <1 indicates synergy. Validate mechanisms via transcriptomics (e.g., apoptosis-related genes) and mitochondrial depolarization assays (e.g., JC-1 staining). Disclose solvent compatibility and cytotoxicity thresholds in supplementary data .

Methodological Frameworks

What criteria ensure a rigorous research question for Schisandrin B studies?

- Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant). For example:

- Feasible : Ensure access to purified Schisandrin B and validated assays.

- Novel : Target understudied mechanisms (e.g., epigenetic modulation).

- Relevant : Align with gaps in redox biology or mitochondrial medicine.

Pilot studies and literature-driven hypothesis generation are critical to avoid redundancy .

Q. How should researchers address reproducibility challenges in Schisandrin B studies?

- Methodological Answer : Adopt the ARRIVE guidelines for preclinical research. Report batch-to-batch variability in compound purity, animal strain-specific responses, and assay conditions (e.g., temperature, pH). Share raw data and analysis scripts via repositories like Zenodo. For in vivo work, detail anesthesia protocols, sample sizes, and randomization methods .

Data Analysis & Reporting

Q. What statistical approaches are optimal for analyzing Schisandrin B's dose-dependent effects?

- Methodological Answer : Use nonlinear regression (e.g., log-dose vs. response) to calculate EC₅₀/IC₅₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For omics data, implement false discovery rate (FDR) correction. Visualize results with dose-response curves or heatmaps (e.g., GraphPad Prism, R ggplot2) .

Q. How to contextualize Schisandrin B findings within existing literature?

- Methodological Answer :

Perform citation network analysis (e.g., CitNetExplorer) to map key studies. Use tools like VOSviewer to identify co-occurring keywords (e.g., "lignans," "Nrf2," "mitochondria"). Highlight discrepancies in biological models or endpoints, and propose mechanistic hypotheses for validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.